molecular formula C13H24N2 B8580799 1-n-Octyl-2-ethylimidazole

1-n-Octyl-2-ethylimidazole

Cat. No.: B8580799
M. Wt: 208.34 g/mol
InChI Key: KKPMURIIBZSVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Octyl-2-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, with an octyl and an ethyl group attached to the imidazole ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1-n-Octyl-2-ethylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial production methods for imidazoles often involve the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis platforms to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

1-n-Octyl-2-ethylimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazole derivatives .

Scientific Research Applications

1-n-Octyl-2-ethylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-n-Octyl-2-ethylimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can also interact with metal ions, making it useful in coordination chemistry and catalysis .

Comparison with Similar Compounds

1-n-Octyl-2-ethylimidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of octyl and ethyl groups, which impart distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

2-ethyl-1-octylimidazole

InChI

InChI=1S/C13H24N2/c1-3-5-6-7-8-9-11-15-12-10-14-13(15)4-2/h10,12H,3-9,11H2,1-2H3

InChI Key

KKPMURIIBZSVGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CN=C1CC

Origin of Product

United States

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